Acide alépteorolique

Vue d'ensemble

Description

Alepterolic acid is a natural product found in Pinus pumila and Pinus strobus with data available.

Applications De Recherche Scientifique

Utilisation médicinale en médecine traditionnelle chinoise

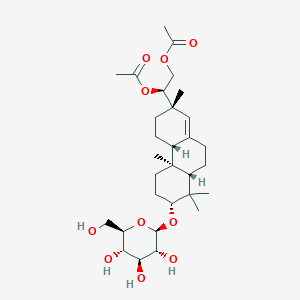

L'acide alépteorolique est un diterpénoïde naturel isolé de Aleuritopteris argentea, une fougère utilisée en médecine traditionnelle chinoise. Il a été traditionnellement utilisé pour réguler les menstruations et prévenir le cancer {svg_1}.

Synthèse de dérivés via la chimie click

Des chercheurs ont synthétisé de nouveaux dérivés de l'this compound en utilisant la chimie click. Cette méthode permet de créer des composés ayant des applications médicinales potentielles, notamment la régulation des voies biologiques et le traitement des maladies {svg_2}.

Propriétés antivirales contre la dengue

L'this compound s'est révélé être un composé prometteur contre le virus de la dengue. Il a présenté des propriétés larvicides avec une CL50 de 87,3 ppm, ce qui indique son utilisation potentielle dans la lutte contre la dengue en ciblant les larves de moustiques qui transmettent le virus {svg_3}.

Propriétés antioxydantes

Bien que ne se rapportant pas directement à l'this compound, des composés similaires comme l'acide α-lipoïque ont été reconnus pour leurs puissantes propriétés antioxydantes. Ces propriétés sont essentielles pour protéger les cellules du stress oxydatif, qui peut entraîner diverses maladies chroniques {svg_4}.

Activité anticancéreuse potentielle

L'utilisation traditionnelle de Aleuritopteris argentea pour la prévention du cancer suggère les propriétés anticancéreuses potentielles de l'this compound. La recherche sur son efficacité et ses mécanismes en tant qu'agent anticancéreux pourrait fournir des informations précieuses {svg_5}.

Régulation menstruelle

L'utilisation de l'this compound pour réguler les menstruations suggère son influence sur l'équilibre hormonal et la santé reproductive. Des recherches supplémentaires pourraient explorer ses applications en gynécologie et dans les traitements de la fertilité {svg_6}.

Modification structurale pour le développement de médicaments

La modification structurale de l'this compound peut conduire au développement de nouveaux produits pharmaceutiques. En modifiant sa structure, les scientifiques peuvent améliorer son efficacité, sa spécificité et son profil de sécurité pour diverses applications thérapeutiques {svg_7}.

Matériaux fonctionnels en chimie

La synthèse de dérivés de l'this compound peut également contribuer au domaine des matériaux fonctionnels. Ces matériaux ont des applications dans diverses industries, notamment l'électronique, les revêtements et la biotechnologie {svg_8}.

Safety and Hazards

When handling Alepterolic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Alepterolic acid interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit anti-dengue viral properties

Cellular Effects

Alepterolic acid and its derivatives have been shown to have significant effects on various types of cells. For instance, some derivatives of alepterolic acid have been found to have improved anticancer activities against four cancer cell lines and normal human liver cells

Molecular Mechanism

It has been suggested that alepterolic acid and its derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

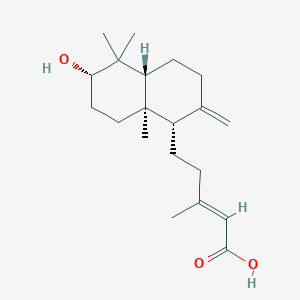

(E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23)/b13-12+/t15-,16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWOKEZJIRLIDO-ZJGHDVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019953 | |

| Record name | Alepterolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63399-38-2 | |

| Record name | Alepterolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of alepterolic acid and what are its potential medicinal applications?

A1: Alepterolic acid is a natural diterpenoid isolated from the fern Aleuritopteris argentea. [, , , , , , , ] This fern has a history of use in traditional Chinese medicine for regulating menstruation and potentially preventing cancer. [, ] While research is ongoing, alepterolic acid derivatives have shown promising anti-cancer activity in vitro, particularly against breast cancer cells. [, ]

Q2: How do researchers modify the structure of alepterolic acid to explore its therapeutic potential?

A2: Scientists are exploring various structural modifications of alepterolic acid to enhance its biological activity and explore its potential as a therapeutic agent. One approach utilizes click chemistry, a fast and efficient method, to synthesize a series of 1,2,3-triazole derivatives of alepterolic acid. [] Other studies have focused on synthesizing arylformyl piperazinyl derivatives [] and incorporating amino moieties [] into the alepterolic acid structure. These modifications aim to improve its efficacy against various cancer cell lines.

Q3: Which cancer cell lines have shown sensitivity to alepterolic acid and its derivatives in preclinical studies?

A3: Alepterolic acid derivatives have demonstrated promising anti-cancer activity against a range of cancer cell lines. Notably, N-[m-(trifluoromethoxy)phenyl] alepterolamide exhibited comparable activity against MCF-7 breast cancer cells. [] Additionally, piperazine-tethered derivatives showed efficacy against HepG2 hepatoma cells and MDA-MB-231 triple-negative breast cancer cells. []

Q4: What are the proposed mechanisms of action for alepterolic acid's anti-cancer effects?

A4: Research suggests that alepterolic acid derivatives exert anti-cancer effects through various mechanisms:

- Induction of apoptosis: N-[m-(trifluoromethoxy)phenyl] alepterolamide increased levels of cleaved caspase-9, cleaved caspase-3, cleaved poly (ADP-ribose) polymerase (PARP), and Bax/Bcl2 ratio in MCF-7 cells, indicating activation of caspase-dependent apoptotic pathways. []

- Inhibition of Akt/p70S6K signaling pathway: The same compound also appears to modulate the Akt/p70S6K signaling pathway, contributing to its anti-cancer effects. []

- Inhibition of cell growth and colony formation: Piperazine-tethered derivatives inhibited the growth of MDA-MB-231 cells and prevented colony formation, further supporting their anti-cancer potential. []

Q5: Besides anti-cancer activity, does alepterolic acid exhibit other biological activities?

A5: Yes, alepterolic acid has shown larvicidal activity against mosquito species Anopheles darlingi and Aedes aegypti, which are vectors for malaria and dengue fever respectively. [, ] This suggests potential applications in vector control strategies for these diseases.

Q6: What are the challenges in developing alepterolic acid into a therapeutic drug?

A6: While promising, further research is needed to fully understand the pharmacokinetic properties, potential toxicity, and long-term effects of alepterolic acid and its derivatives. This includes investigating its absorption, distribution, metabolism, excretion (ADME), and evaluating its safety profile in preclinical and clinical settings. Developing suitable formulations to improve its stability, solubility, and bioavailability is crucial for its successful translation into a therapeutic drug.

Q7: What analytical techniques are employed to characterize and study alepterolic acid?

A7: Various analytical techniques are used to characterize and quantify alepterolic acid. These include:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry are essential for structural confirmation and analysis of alepterolic acid and its derivatives. [, , ]

- Chromatographic techniques: High-Performance Liquid Chromatography (HPLC) is utilized for the isolation and quantification of alepterolic acid from plant material and in analytical studies. []

Q8: Is there a role for computational chemistry in researching alepterolic acid?

A8: Absolutely. Computational studies, particularly molecular docking simulations, have been conducted to evaluate the binding affinity of alepterolic acid and other diterpenes against dengue viral proteins. [] This approach can help predict potential interactions with drug targets and guide the design of more potent and selective derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[4-(7-oxido-4-oxochromen-3-yl)phenyl] sulfate](/img/structure/B1150725.png)